Monomyristin

Vue d'ensemble

Description

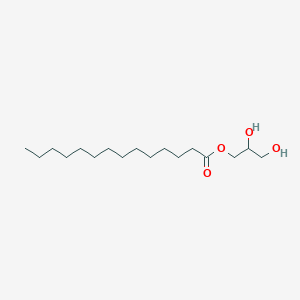

La monomyristine est un monoacylglycérol dérivé de l'acide myristique, un acide gras saturé. C'est un composé lipidique qui présente à la fois des propriétés hydrophiles et lipophiles, ce qui en fait une molécule amphiphile. La monomyristine est connue pour ses activités antibactériennes et antifongiques potentielles, qui ont été explorées dans diverses études scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La monomyristine peut être synthétisée par une réaction de transestérification entre le myristate d'éthyle et le 1,2-O-isopropylidène glycérol. Ce dernier est obtenu par protection du glycérol avec de l'acétone, suivie d'une déprotection à l'aide d'Amberlyst-15. Cette méthode permet d'obtenir de la 1-monomyristine avec un rendement quantitatif (100%) par une simple méthode d'agitation avec une faible quantité d'Amberlyst-15 comme catalyseur hétérogène .

Méthodes de production industrielle : En milieu industriel, la monomyristine peut être produite par hydrolyse enzymatique des triglycérides en présence d'enzymes lipases de Thermomyces lanuginosa. Cette méthode est efficace et permet de produire des dérivés de monoacylglycérol, notamment la monomyristine .

Analyse Des Réactions Chimiques

Types de réactions : La monomyristine subit diverses réactions chimiques, notamment :

Oxydation : La monomyristine peut être oxydée pour former de l'acide myristique et du glycérol.

Réduction : La réduction de la monomyristine peut produire du glycérol et de l'alcool myristylique.

Substitution : La monomyristine peut participer à des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les anhydrides sont couramment utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Acide myristique et glycérol.

Réduction : Glycérol et alcool myristylique.

Substitution : Divers dérivés de monoacylglycérol selon le substituant introduit.

Applications De Recherche Scientifique

Chemical Synthesis

Monomyristin serves as a precursor in the synthesis of various chemical compounds. Its structure allows it to participate in transesterification reactions, enabling the production of other monoacylglycerols and fatty acid derivatives.

Key Findings:

- This compound can be synthesized through enzymatic hydrolysis of triglycerides using lipase enzymes, yielding high purity and efficiency .

- It has been shown to exhibit distinct properties based on the acyl position, affecting its reactivity and biological activity .

Biological Applications

This compound is recognized for its antibacterial and antifungal properties. Research indicates that it demonstrates significant activity against various pathogens.

Antibacterial Activity:

- Studies reveal that 1-monomyristin exhibits strong antibacterial effects against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans while 2-monomyristin shows effectiveness against Escherichia coli .

- The compound's efficacy is attributed to its ability to disrupt microbial membranes, leading to cell lysis .

Antifungal Activity:

- This compound has shown potent antifungal activity against Candida albicans, surpassing many conventional antifungal agents in specific assays .

- Comparative studies indicate that shorter fatty acid chains in monoacylglycerols enhance antifungal properties, positioning this compound as a viable candidate for antifungal formulations.

Medical Applications

The potential of this compound extends into the medical field, particularly in drug delivery systems and therapeutic applications.

Drug Delivery Systems:

- This compound is being explored for its role in formulating nanoparticles for targeted drug delivery. Its low water solubility can be advantageous for encapsulating hydrophobic drugs, enhancing bioavailability .

- Research has demonstrated that this compound-loaded nanoparticles can stabilize proteins such as Bovine Serum Albumin and Transferrin, improving therapeutic efficacy .

Cancer Treatment:

- Recent studies indicate that this compound exhibits anti-proliferative effects against cervical cancer cells. Encapsulation within nanoparticles has been shown to enhance these effects significantly .

Industrial Applications

In the industrial sector, this compound is utilized in various formulations due to its emulsifying properties.

Cosmetic Formulations:

- This compound is incorporated into cosmetic products for its emollient properties, providing skin hydration and improving texture.

Food Industry:

- As a food additive, this compound functions as an emulsifier, enhancing the stability and shelf-life of food products by preventing separation of ingredients.

-

Antimicrobial Efficacy :

A study published in Molecules highlighted the comparative analysis of this compound's antibacterial activity against various strains, emphasizing its superior performance over traditional antibiotics in specific contexts . -

Nanoparticle Formulation :

Research demonstrated the successful encapsulation of this compound in dextran-covered poly(lactic acid) nanoparticles, showcasing improved stability and therapeutic potential against cancer cells . -

Food Emulsification :

Industrial applications have shown that incorporating this compound into food products significantly enhances emulsification processes, leading to better product consistency and longevity.

Mécanisme D'action

Monomyristin can be compared with other monoacylglycerols such as monolaurin and monopalmitin:

Monolaurin: Derived from lauric acid, monolaurin has similar antibacterial and antifungal properties.

Monopalmitin: Derived from palmitic acid, monopalmitin has been studied for its antibacterial activity.

Uniqueness of this compound: this compound stands out due to its higher antibacterial and antifungal activities compared to monopalmitin. Its ability to disrupt microbial cell membranes more effectively makes it a valuable compound in medical and industrial applications .

Comparaison Avec Des Composés Similaires

La monomyristine peut être comparée à d'autres monoacylglycérols comme la monolaurine et la monopalmitine :

Monolaurine : Dérivée de l'acide laurique, la monolaurine possède des propriétés antibactériennes et antifongiques similaires.

Monopalmitine : Dérivée de l'acide palmitique, la monopalmitine a été étudiée pour son activité antibactérienne.

Unicité de la monomyristine : La monomyristine se distingue par ses activités antibactériennes et antifongiques plus élevées par rapport à la monopalmitine. Sa capacité à perturber plus efficacement les membranes cellulaires microbiennes en fait un composé précieux dans les applications médicales et industrielles .

Composés similaires :

- Monolaurine

- Monopalmitine

- Monoléine

Les propriétés uniques de la monomyristine et son large éventail d'applications en font un composé d'intérêt majeur dans divers domaines de la recherche scientifique.

Activité Biologique

Monomyristin, a monoacylglycerol derived from myristic acid, has garnered attention for its significant antibacterial and antifungal properties. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential applications in medical and industrial fields.

Overview of this compound

This compound is a glycerol ester of myristic acid, characterized by its unique structure that influences its biological properties. The compound exists in two forms: 1-monomyristin and 2-monomyristin, which differ in the position of the acyl group on the glycerol backbone. Research indicates that these positional isomers exhibit varying degrees of biological activity.

Antibacterial Activity

This compound has demonstrated potent antibacterial effects against several bacterial strains. Notably, 1-monomyristin showed superior activity compared to its counterpart, particularly against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans. Table 1 summarizes the antibacterial activity of this compound against various bacteria:

| Sample Concentration | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | A. actinomycetemcomitans (mm) |

|---|---|---|---|---|

| 0.25% 2-monomyristin | 34.0 | 23.0 | - | - |

| 0.50% 1-monomyristin | 1.5 | 10.3 | 2.4 | 1.2 |

| 1.00% 1-monomyristin | 1.1 | 5.7 | 3.6 | 1.9 |

| 5.00% 1-monomyristin | 4.3 | 5.9 | 5.7 | 3.6 |

| Positive control | 12.5 | 6.6 | - | - |

The data indicates that even at low concentrations, this compound exhibits significant inhibition zones, particularly against E. coli and S. aureus, highlighting its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also displays antifungal activity, particularly against Candida albicans. The mechanism of action appears to involve disruption of the fungal cell membrane through interaction with ergosterol, leading to cell lysis:

- Mechanism : The hydroxyl group in this compound interacts with ergosterol in the fungal cell membrane.

- Activity Comparison : In studies, this compound exhibited antifungal activity comparable to amphotericin B at certain concentrations.

Table 2 illustrates the antifungal efficacy of this compound:

| Sample Concentration | C. albicans (mm) |

|---|---|

| 0.50% 1-monomyristin | - |

| 1.00% 1-monomyristin | 3.5 |

| Positive control | 6.8 |

The results indicate that while this compound's antifungal activity is promising, it may require higher concentrations to match or exceed that of established antifungal agents .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antibacterial Properties : A study conducted by researchers synthesized various monoacylglycerols and evaluated their antibacterial activities using standard microbiological methods. The findings confirmed that both forms of this compound exhibited high levels of antibacterial activity compared to controls .

- Microscopic Observations : Research utilizing phase contrast microscopy revealed morphological changes in fungal hyphae treated with this compound, indicating its potential to inhibit fungal growth through structural alterations .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBSHORRWZKAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042454 | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-68-4, 27214-38-6, 75685-84-6 | |

| Record name | 1-Monomyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monomyristin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol monomyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.